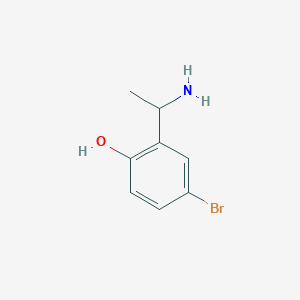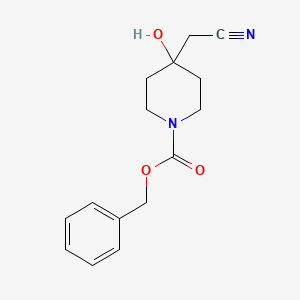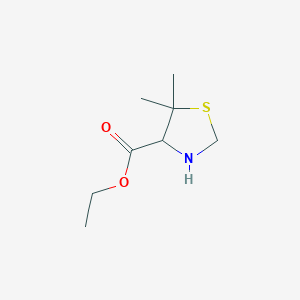![molecular formula C10H12N2O2 B13507579 [(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13507579.png)
[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a nitroso group (-NO) and a hydroxyl group (-OH) attached to a tetrahydroisoquinoline ring system. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol can be achieved through several synthetic routes. One common method involves the reduction of a nitro precursor followed by nitrosation. The reaction typically starts with the reduction of a nitroisoquinoline derivative using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The resulting amine is then subjected to nitrosation using nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sodium nitrite (NaNO2)
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of halide or amine-substituted derivatives
Aplicaciones Científicas De Investigación
[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, altering the redox state of biological systems. The compound may also interact with nucleophiles in biological systems, leading to the formation of covalent adducts with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol can be compared with other similar compounds, such as:
(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
(3S)-2-amino-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: Contains an amino group instead of a nitroso group, leading to different chemical and biological properties.
(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]ethanol: Has an ethyl group instead of a methyl group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
[(3S)-2-nitroso-3,4-dihydro-1H-isoquinolin-3-yl]methanol |
InChI |
InChI=1S/C10H12N2O2/c13-7-10-5-8-3-1-2-4-9(8)6-12(10)11-14/h1-4,10,13H,5-7H2/t10-/m0/s1 |
Clave InChI |
GZUOCGLCLLQYGP-JTQLQIEISA-N |
SMILES isomérico |
C1[C@H](N(CC2=CC=CC=C21)N=O)CO |
SMILES canónico |
C1C(N(CC2=CC=CC=C21)N=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)

![4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B13507559.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride](/img/structure/B13507563.png)

![Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B13507566.png)

